2-oxocyclohexane-1-carbonyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

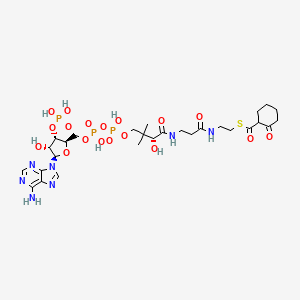

2-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA having its S-acyl component derived from 2-oxocyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-oxocyclohexanecarboxylic acid.

Applications De Recherche Scientifique

Biochemical Pathways

2-Oxocyclohexane-1-carbonyl-CoA plays a crucial role in the degradation of aromatic compounds, particularly in anaerobic bacteria such as Aromatoleum aromaticum. This bacterium utilizes a complex network of enzymatic reactions to metabolize various aromatic and aliphatic compounds. The compound is involved in the conversion of p-cymene to intermediates that are further processed into carbon dioxide through the benzoyl-CoA pathway, highlighting its importance in microbial metabolism and environmental bioremediation .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Organism |

|---|---|---|

| Anaerobic degradation | Conversion of p-cymene to 4-isopropylbenzoyl-CoA | Aromatoleum aromaticum |

| Benzoyl-CoA pathway | Degradation of aromatic compounds to carbon dioxide | Various anaerobic bacteria |

| Enzymatic reduction | Reduction of benzoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA | Rhodopseudomonas palustris |

Enzymatic Functions

Research indicates that this compound is involved in several enzymatic processes, including hydratase activity. In particular, studies have shown that specific hydratases can convert dienoyl-CoA derivatives into more polar products, which are essential for further metabolic processing . This enzymatic activity is vital for the breakdown of complex organic compounds in anaerobic conditions.

Therapeutic Potential

The compound has garnered attention for its potential therapeutic applications. Preliminary studies suggest that derivatives of this compound may exhibit bioactive properties that could be harnessed in drug development. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cells

In vitro experiments have demonstrated that certain derivatives exhibit significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The findings suggest that these compounds can induce apoptosis through various mechanisms, including the modulation of apoptotic proteins .

Environmental Applications

The degradation pathways involving this compound are also relevant for environmental science. The ability of specific microorganisms to metabolize aromatic pollutants using this compound as an intermediate underscores its potential role in bioremediation strategies aimed at detoxifying contaminated environments .

Analyse Des Réactions Chimiques

Structural Characteristics and Reactivity Profile

Molecular Formula : C28H44N7O18P3S

Molecular Weight : 891.7 g/mol

Key Functional Groups :

-

3-Oxoacyl-CoA backbone

-

Cyclohexane ring with a ketone at position 2

-

Reactive thioester bond at the CoA moiety

The ketone group at position 2 and the α,β-unsaturated thioester system make this compound highly reactive toward nucleophilic additions and enzymatic modifications .

Hydration to Hydroxycyclohexanoyl-CoA Derivatives

The compound undergoes hydration catalyzed by dienoyl-CoA hydratase , forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA:

2 Oxocyclohexane 1 carbonyl CoA+H2O⇌6 OH Cyclohexenoyl CoA

This reversible reaction is critical for stabilizing intermediates during β-oxidation-like pathways .

Role in β-Oxidation-Like Ring Cleavage

The hydrated derivative undergoes sequential dehydrogenation and hydrolysis to produce 3-hydroxypimelyl-CoA , a precursor for acetyl-CoA:

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | 6-OH-Cyclohexenoyl-CoA → 6-Ketocyclohexenoyl-CoA | Alcohol dehydrogenase |

| 2 | Hydrolysis to 3-hydroxypimelyl-CoA | Hydrolase |

| 3 | β-Oxidation to acetyl-CoA | Thiolase |

This pathway channels aromatic carbons into central metabolism for energy production .

Nucleophilic Additions

The α,β-unsaturated thioester undergoes Michael additions with enolates or Grignard reagents, forming 1,5-diketones. This reactivity mirrors synthetic strategies like the Robinson annulation .

Thioester Hydrolysis

The CoA thioester bond is susceptible to hydrolysis, releasing 2-oxocyclohexanecarboxylic acid:

2 Oxocyclohexane 1 carbonyl CoA+H2O→2 Oxocyclohexanecarboxylic acid+CoASH

Thermodynamic and Kinetic Considerations

Propriétés

Formule moléculaire |

C28H44N7O18P3S |

|---|---|

Poids moléculaire |

891.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |

InChI |

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |

Clé InChI |

BGLNPJARTQOCKR-OXXAVVHVSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

Synonymes |

2-ketoCHC-CoA 2-ketocyclohexanecarboxyl-CoA 2-ketocyclohexanecarboxyl-coenzyme A coenzyme A, 2-ketocyclohexanecarboxyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.